3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLQUVMOVTVBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276786 |

Source

|

| Record name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35076-36-9 |

Source

|

| Record name | 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

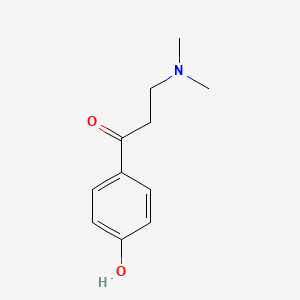

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a member of the aminopropiophenone class of compounds, represents a key chemical scaffold with significant potential in medicinal chemistry and drug discovery. As a Mannich base derived from 4-hydroxyacetophenone, this molecule combines the structural features of a phenolic ring, a ketone, and a tertiary amine, bestowing upon it a unique combination of physicochemical properties and a versatile platform for further chemical modification. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the broader pharmacological activities of related compounds.

Chemical Identity and Properties

Molecular Formula: C₁₁H₁₅NO₂[1][2]

Molecular Weight: 193.24 g/mol [1]

While specific experimental data for this compound is not extensively available in peer-reviewed literature, the following table summarizes its known and predicted properties.

| Property | Value/Information | Source |

| IUPAC Name | This compound | |

| Synonyms | N/A | [1] |

| Appearance | Inferred to be a solid at room temperature | |

| Melting Point | Data not available. A related compound, 3-hydroxy-1-(4-hydroxyphenyl)-1-propanone, has a melting point of 142-143 °C. | [3] |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acidic solutions due to the presence of the amine group. Mannich bases are known to have improved water solubility upon protonation. | [4] |

| Storage | Store in a dry, sealed container at 2-8°C. | [1] |

Computed Physicochemical Properties:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1] |

| LogP | 1.5266 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

This compound is synthesized via the Mannich reaction, a three-component condensation involving an active hydrogen compound (4-hydroxyacetophenone), an aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][6] The reaction proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which then undergoes electrophilic addition to the enol form of 4-hydroxyacetophenone.[6]

Reaction Scheme:

Caption: Synthesis of this compound via the Mannich Reaction.

Experimental Protocol (Representative):

This protocol is based on the general procedure for the Mannich reaction of acetophenones.[5]

Materials:

-

4-Hydroxyacetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Acetone

-

Ice bath

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone (1 equivalent), dimethylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents) in ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation of the hydrochloride salt of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold acetone to remove unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum to obtain this compound hydrochloride.

-

Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) until the solution is slightly alkaline. The free base can then be extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the final product.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

A singlet for the N(CH₃)₂ protons.

-

Two triplets for the -CH₂-CH₂- protons of the propane chain.

-

Aromatic protons in the ortho and meta positions to the hydroxyl group on the phenyl ring, likely appearing as doublets.

-

A singlet for the phenolic -OH proton, which may be broad and its chemical shift dependent on the solvent and concentration.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon.

-

Signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most deshielded.

-

Signals for the aliphatic carbons of the propane chain and the N-methyl groups.

-

-

IR Spectroscopy:

-

A broad O-H stretching band for the phenolic hydroxyl group.

-

A C=O stretching band for the ketone.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-N stretching band.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight.

-

Characteristic fragmentation patterns, including the loss of the dimethylamino group and cleavage of the propane chain.

-

Potential Applications and Research Directions

Mannich bases are a well-established class of compounds with a wide range of pharmacological activities.[4][7][8][9] The presence of the aminopropiophenone scaffold in this compound suggests several potential areas of research and application in drug development.

Pharmacological Potential:

-

Antimicrobial and Antifungal Activity: Many Mannich bases exhibit significant antibacterial and antifungal properties.[7][8] The structural motifs within this compound could be explored for the development of new antimicrobial agents.

-

Anticancer Activity: The aminopropiophenone core is found in several compounds with cytotoxic and anticancer properties.[7][9] This molecule could serve as a lead compound for the design of novel anticancer drugs.

-

Anti-inflammatory and Analgesic Effects: Certain Mannich bases have demonstrated anti-inflammatory and analgesic activities.[7]

-

Central Nervous System (CNS) Activity: The dimethylamino group can facilitate crossing the blood-brain barrier, making this class of compounds interesting for neurological drug discovery.[10] For instance, related aminopropiophenones have been investigated for their effects on neurotransmitter systems.

Workflow for Investigating Biological Activity:

Caption: A potential workflow for the investigation of the biological activity of this compound.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the hydrochloride salt (CAS No. 2125-51-1), the following hazards are identified:

-

GHS Pictogram: Warning[11]

-

Hazard Statements:

-

Precautionary Statements:

It is essential to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical entity with a foundation in the well-established Mannich reaction. While specific experimental data and dedicated research on this particular molecule are limited, its structural relationship to a broad class of pharmacologically active compounds makes it a promising candidate for further investigation. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this compound in various fields of drug discovery and development. The diverse biological activities associated with aminopropiophenones and phenolic Mannich bases underscore the potential for this molecule to serve as a valuable building block for novel therapeutics.

References

-

Eason, C., Miller, A., MacMorran, D., & Murphy, E. (n.d.). Review PAPP toxicology and ecotoxicology. Envirolink. Retrieved from [Link]

- Dimmock, J. R., & Kumar, P. (1997). Mannich bases: an important pharmacophore in present scenario. Journal of Pharmaceutical Sciences, 86(7), 729-743.

-

The Organic Chemistry Tutor. (2020, March 26). The Mannich Reaction [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

- Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14, 27657-27696.

- Bentham Science Publishers. (2023). Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Organic Chemistry, 27(1), 1-2.

-

PubChem. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]

- ResearchGate. (2021). Using para-aminopropiophenone (PAPP) as a tool to control feral cats in Hawke's Bay, New Zealand. New Zealand Journal of Ecology.

-

Brunel University Research Archive. (n.d.). A study of the mannich reaction with. Retrieved from [Link]

- Raoof, S. S., & Sadiq, A. S. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science, 63(12), 5086-5105.

-

Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

-

Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary Evaluation of the New Active 4-aminopropiophenone. Retrieved from [Link]

-

SciSpace. (n.d.). Para-aminopropiophenone (PAPP) Research, Development, Registration, and Application for Humane Predator Control in New Zealand. Retrieved from [Link]

-

Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]

-

Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.

- Andersen, J., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 56(15), 6144-6155.

-

PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | C9H10O3 | CID 638759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. 2125-51-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one chemical structure and IUPAC name

An In-Depth Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Structure, Synthesis, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest to researchers in medicinal chemistry and pharmacology. While specific literature on this compound is sparse, its structural architecture, particularly its identity as a β-keto analogue of the well-known biogenic amine Hordenine, provides a strong basis for predicting its synthetic pathways and potential biological activity. This document details the compound's chemical identity, proposes a robust and well-established synthetic protocol via the Mannich reaction, outlines a full spectroscopic characterization profile for structural verification, and explores its pharmacological potential rooted in its relationship to Hordenine. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and evaluation of novel psychoactive or sympathomimetic agents.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound is to establish its precise chemical identity and key physical properties. These data are critical for experimental design, interpretation of results, and regulatory compliance.

IUPAC Name: this compound[1][2]

Chemical Structure:

The molecule consists of a propiophenone core, featuring a phenyl ring substituted with a hydroxyl group at the para (4) position. A dimethylamino group is located at the terminal position of the three-carbon propane chain.

Sources

Physical and chemical properties of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. This phenolic Mannich base is a valuable molecular scaffold with potential applications in medicinal chemistry and drug development. This document is intended to serve as a technical resource for researchers engaged in the synthesis, evaluation, and application of this and related compounds.

Molecular and Physicochemical Profile

This compound, a Mannich base derived from 4-hydroxyacetophenone, possesses a unique combination of functional groups that dictate its chemical behavior and potential biological activity. The presence of a phenolic hydroxyl group, a tertiary amine, and a propiophenone backbone makes it a versatile building block in organic synthesis and a compound of interest for pharmacological screening.

Core Structural and Chemical Data

A summary of the key identification and computed physicochemical properties of this compound is presented in the table below. It is important to note that the compound is often synthesized and handled as its more stable hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 35076-36-9 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | [1][2] |

| n-Octanol/Water Partition Coefficient (LogP) | 1.5266 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

Hydrochloride Salt

For practical applications, particularly in biological assays and formulation development, the hydrochloride salt of the compound is often preferred due to its increased stability and water solubility.

| Property | Value | Source |

| CAS Number | 2125-51-1 | [3] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [3] |

| Molecular Weight | 229.70 g/mol | [3] |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction is a cornerstone of organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group.

The Mannich Reaction: A Strategic Overview

The reaction involves the condensation of a compound containing an active hydrogen (in this case, 4-hydroxyacetophenone), an aldehyde (typically formaldehyde), and a secondary amine (dimethylamine). The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired Mannich base. The hydrochloride salt of the amine is often used to prevent side reactions and to facilitate the formation of the reactive Eschenmoser's salt-like intermediate.

Caption: Generalized workflow of the Mannich reaction for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for the synthesis of similar propiophenone-derived Mannich bases. The causality behind the experimental choices is to ensure the efficient formation of the iminium ion and its subsequent reaction with the enol form of the ketone, while minimizing side reactions.

Materials:

-

4-Hydroxyacetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Isopropyl alcohol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxyacetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

-

Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The acidic environment is crucial for the formation of the reactive iminium ion from dimethylamine and formaldehyde.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a hydrochloride salt, may precipitate from the ethanolic solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration and wash with cold ethanol or another suitable solvent to remove unreacted starting materials and byproducts. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/isopropyl alcohol. The choice of recrystallization solvent is determined by the solubility profile of the product, aiming for high solubility at elevated temperatures and low solubility at room temperature.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-hydroxyphenyl group, typically in the range of δ 6.8-7.9 ppm. The methylene protons adjacent to the carbonyl group and the nitrogen atom will appear as triplets in the δ 3.0-3.5 ppm region. The methyl protons of the dimethylamino group will be a singlet around δ 2.2-2.8 ppm. The phenolic proton will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon around δ 195-200 ppm. The aromatic carbons will resonate in the δ 115-160 ppm region. The methylene carbons and the methyl carbons of the dimethylamino group will appear in the aliphatic region of the spectrum.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the phenolic O-H stretch in the region of 3200-3600 cm⁻¹. A strong absorption peak for the C=O stretch of the ketone will be present around 1670-1690 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be observable.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the free base (193.24 g/mol ). Common fragmentation patterns for Mannich bases include the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.[4]

Caption: A typical workflow for the synthesis and analytical confirmation of the target compound.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its constituent functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The tertiary amine is basic and can be protonated to form a quaternary ammonium salt. The ketone carbonyl group can participate in reactions such as reduction to the corresponding alcohol and condensation reactions.

The stability of the compound is generally good, particularly when stored as the hydrochloride salt in a dry environment. As a free base, it may be more susceptible to oxidation and degradation, especially in the presence of light and air.

Relevance in Drug Development

Phenolic Mannich bases are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6] The structural motif of a substituted propiophenone with a basic side chain is present in a number of pharmacologically active molecules.[7]

While specific pharmacological studies on this compound are not extensively reported in the public domain, its structural features suggest it could serve as a valuable starting point or intermediate for the synthesis of novel drug candidates. The combination of a phenolic moiety, which can participate in hydrogen bonding and act as an antioxidant, with an amino group that provides basicity and potential for salt formation, makes it an attractive scaffold for medicinal chemists.

Safety and Handling

Based on available data for the compound and its hydrochloride salt, appropriate safety precautions should be taken when handling this chemical.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile phenolic Mannich base with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its known physical and chemical properties, a detailed protocol for its synthesis, and an outline of the necessary analytical techniques for its characterization. Further research into the pharmacological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

-

PubChem. (n.d.). 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3,4-Dihydroxyphenyl)-3-(dimethylamino)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Acmec Synthesis. (n.d.). CAS 1639-35-6 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one hydrochloride. Retrieved from [Link]

-

Gogoi, P., et al. (2016). Mannich bases in medicinal chemistry and drug design. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity.

-

S. P. Global. (2023). Recent advances in biological applications of mannich bases — An overview. Bentham Science Publishers. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. FT-IR spectrum:(a)3-(4-hydroxy phenyl)-1,1,.... Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. guidechem.com [guidechem.com]

- 3. 2125-51-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 6. researchgate.net [researchgate.net]

- 7. EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is a Mannich base derivative of 4-hydroxypropiophenone. Its chemical structure, featuring a phenolic hydroxyl group, a tertiary amine, and a ketone, dictates its physicochemical properties, including solubility, which is a critical parameter in drug development.[1] Poor aqueous solubility can impede oral bioavailability and complicate formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for its characterization.

Chemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to any solubility study.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | |

| CAS Number | 35076-36-9 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound suggests a nuanced solubility profile.

The presence of the polar phenolic hydroxyl and ketone groups, capable of hydrogen bonding, indicates potential for solubility in polar solvents. Conversely, the aromatic ring and the ethyl chain contribute to its nonpolar character, suggesting solubility in organic solvents.

The Critical Role of pH

As an ionizable compound with both a weakly acidic phenol (pKa ~10) and a weakly basic tertiary amine (pKa ~9), its aqueous solubility is expected to be highly pH-dependent.

-

In acidic solutions (low pH): The tertiary amine will be protonated, forming a cationic species. This salt form is anticipated to have significantly higher aqueous solubility.

-

In alkaline solutions (high pH): The phenolic hydroxyl group will be deprotonated, forming an anionic phenoxide. This should also enhance aqueous solubility.

-

At isoelectric point: The compound will exist predominantly as a neutral species, likely exhibiting its lowest aqueous solubility.

This pH-dependent behavior is a critical consideration for formulation, as the pH of the gastrointestinal tract varies, impacting drug dissolution and absorption.

Experimental Determination of Solubility

While theoretical predictions offer valuable insights, experimental determination remains the gold standard. Two primary methodologies are employed: thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The shake-flask method is the most reliable technique for this measurement.

This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.

1. Materials and Reagents:

- This compound (high purity)

- Selected solvents (e.g., purified water, phosphate-buffered saline at various pHs, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

- Vials with screw caps

- Orbital shaker with temperature control

- Centrifuge

- Syringe filters (0.22 µm)

- Calibrated analytical balance

- Validated analytical method for quantification (e.g., HPLC-UV)

2. Experimental Workflow Diagram:

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one. Due to the limited existing data on this specific molecule, this document outlines a structured, hypothesis-driven approach for its evaluation. By analyzing its structural motifs—a 4-hydroxyphenyl group, a propiophenone core, and a dimethylamino tail—we can predict potential biological targets and design a rigorous experimental workflow. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for in vitro and cell-based assays, data interpretation strategies, and a rationale for subsequent investigation.

Introduction and Chemical Profile

This compound (CAS No. 35076-36-9) is a small molecule with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol .[1] Its structure is characterized by three key functional groups:

-

4-Hydroxyphenyl Group: This phenolic moiety is a common feature in many biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2] The hydroxyl group can participate in hydrogen bonding and other interactions with biological targets.[2]

-

Propiophenone Core: Propiophenone and its derivatives are known to exhibit a range of pharmacological activities, including antihyperglycemic and local anesthetic effects.[3][] This scaffold serves as a rigid backbone for the molecule.

-

Dimethylamino Group: This tertiary amine can be protonated at physiological pH, potentially influencing the molecule's solubility, cell permeability, and interaction with biological targets.

The combination of these structural features suggests that this compound is a promising candidate for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35076-36-9 | ChemScene[1] |

| Molecular Formula | C₁₁H₁₅NO₂ | ChemScene[1] |

| Molecular Weight | 193.24 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | ChemScene[1] |

| LogP | 1.5266 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

Predicted Biological Activities and Mechanistic Hypotheses

Based on its structural components, we can hypothesize several potential biological activities for this compound.

Antimicrobial Activity

The presence of a phenolic group is often associated with antimicrobial properties.[2] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi.[2][5] It is plausible that this compound could exert antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes.

Anticancer Activity

Many compounds containing a 4-hydroxyphenyl moiety are known for their anticancer properties.[2] The propiophenone scaffold is also found in some compounds with cytotoxic effects. The mechanism could involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Kinase Inhibition

The overall structure of the molecule bears some resemblance to known kinase inhibitors, which often feature a heterocyclic or aromatic core with side chains that can interact with the ATP-binding pocket of kinases. Flavonoids, which contain a phenyl ring attached to a chromone core, are known to inhibit various kinases.[6] While not a flavonoid, the aromatic and ketone moieties of the target compound could potentially interact with kinase active sites.

Caption: Hypothesized mechanism of kinase inhibition.

Proposed Experimental Workflows for Biological Evaluation

A tiered screening approach is recommended to systematically evaluate the biological activity of this compound. Biological assays are crucial in early drug discovery to determine a compound's effect on a biological target and its potential toxicity.[7]

Caption: Tiered experimental workflow for biological evaluation.

Tier 1: In Vitro Screening

The initial phase of screening should involve a range of in vitro assays to assess primary activities, selectivity, and cellular toxicity.[8]

-

Rationale: To determine the general toxicity of the compound and establish a concentration range for subsequent assays.

-

Protocol: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

-

Rationale: To identify if the compound interacts with specific receptors. Receptor binding assays are crucial for identifying and optimizing test compounds by measuring binding affinity and kinetics.[9]

-

Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Prepare cell membranes or purified receptors known to be targets of similar compounds (e.g., GPCRs, tyrosine kinase receptors).

-

Assay Setup: In a 96-well filter plate, add the receptor preparation, a known radiolabeled ligand, and varying concentrations of this compound.

-

Incubation: Incubate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.

-

Scintillation Counting: Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Kᵢ).

-

-

Rationale: To assess the compound's ability to inhibit the activity of specific enzymes.[10]

-

Protocol: Kinase Inhibition Assay (e.g., using a generic kinase assay kit)

-

Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and varying concentrations of this compound.

-

ATP Addition: Initiate the reaction by adding ATP.

-

Incubation: Incubate at the optimal temperature for the kinase.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent).

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

-

Tier 2: Cell-Based Assays

If promising activity is observed in Tier 1, the next step is to investigate the compound's effects in a cellular context.

-

Rationale: To elucidate the mechanism of action by identifying the signaling pathways modulated by the compound.

-

Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key phosphorylated signaling proteins (e.g., p-Akt, p-ERK, p-p38) and total proteins as loading controls.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the changes in protein phosphorylation relative to the control.

-

Caption: Workflow for Western Blot analysis.

Tier 3: In Vivo Studies (Conceptual)

Should the in vitro and cell-based assays yield compelling data, preliminary in vivo studies could be considered. For example, if the compound shows potent antimicrobial activity with low cytotoxicity, it could be evaluated in a murine model of bacterial infection.[11]

Data Interpretation and Lead Optimization

The data from the proposed experiments should be carefully analyzed to build a structure-activity relationship (SAR).

Table 2: Hypothetical Data Summary

| Assay | Endpoint | Result |

| Cytotoxicity (A549 cells) | IC₅₀ | 25 µM |

| Kinase Inhibition (ERK2) | IC₅₀ | 5 µM |

| Receptor Binding (EGFR) | Kᵢ | > 100 µM |

| Antimicrobial (E. coli) | MIC | 50 µg/mL |

Based on these hypothetical results, this compound shows moderate cytotoxicity and antimicrobial activity, but more potent kinase inhibition. This would suggest that medicinal chemistry efforts could focus on modifying the structure to improve kinase inhibitory activity and selectivity while reducing off-target cytotoxicity. A combined approach of synthesizing new derivatives and isolating natural compounds can be effective in discovering new therapeutic agents.[12]

Conclusion

While there is currently a lack of direct evidence for the biological activity of this compound, its chemical structure provides a strong rationale for its investigation as a potential therapeutic agent. The systematic, tiered approach outlined in this guide, progressing from broad in vitro screening to more focused cell-based mechanistic studies, provides a robust framework for elucidating its biological potential. The insights gained from these studies will be invaluable for guiding future lead optimization and drug development efforts.

References

- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)

- Zarghi, A., & Arfaei, S. (2022).

- ChemScene. (n.d.). This compound. ChemScene.

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.

- Matulis, D. (2021).

- Singh, A. B., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed.

- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.

- Loza-Mejía, M. A., & Salazar, J. R. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.

- BOC Sciences. (n.d.). Propiophenone and Impurities. BOC Sciences.

- Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience.

- Biobide. (n.d.).

- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.

- Yin, Z., et al. (2026). Development of Membrane-Targeting Cannabigerol Derivatives as Potent Broad-Spectrum Antibacterial Agents. Dove Medical Press.

- Georges, G., et al. (2028). Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. blog.biobide.com [blog.biobide.com]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

A Senior Application Scientist's Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Hydrochloride Salt vs. Free Base

For drug development professionals and researchers, the selection between a free base and a salt form of an active pharmaceutical ingredient (API) is a foundational decision with far-reaching implications. This guide provides an in-depth technical analysis of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one in its hydrochloride salt and free base forms, offering field-proven insights into their respective properties, synthesis, analysis, and practical applications.

Core Concepts: The Fundamental Distinction

At its core, the difference lies in the state of the tertiary amine group. The free base is the neutral form of the amine (a Lewis base)[1]. In contrast, the hydrochloride salt is formed by the reaction of this basic amine with hydrochloric acid[1][2]. This acid-base reaction results in the protonation of the dimethylamino group, creating a positively charged ammonium cation, which is then ionically bonded to the negatively charged chloride anion[2]. This seemingly simple chemical modification profoundly alters the molecule's physicochemical properties and, consequently, its handling, formulation, and biological performance.

Physicochemical Properties: A Comparative Analysis

The choice between the salt and free base form is often dictated by key physical and chemical characteristics. The following table summarizes the critical differences, which are pivotal for experimental design and formulation development.

| Property | This compound Free Base | This compound Hydrochloride Salt | Rationale & Scientific Insight |

| Chemical Structure |  | | The salt form carries a positive charge on the nitrogen and a chloride counter-ion. |

| CAS Number | 35076-36-9[3][4] | 2125-51-1[4][5] | Unique identifiers crucial for sourcing and regulatory documentation. |

| Molecular Formula | C₁₁H₁₅NO₂[3][4] | C₁₁H₁₆ClNO₂[5][6] | The addition of HCl increases the molecular weight. |

| Molecular Weight | 193.24 g/mol [3] | 229.70 g/mol [5][6] | This difference is critical for accurate molar calculations and dose formulation. Failure to account for the salt's weight can lead to significant under-dosing[7]. |

| Appearance | Typically an oil or low-melting solid | Crystalline solid | The ionic nature of the salt promotes the formation of a stable crystal lattice, resulting in a higher melting point and crystalline form. |

| Solubility | Generally soluble in organic solvents, poorly soluble in water. | Significantly higher aqueous solubility. | The ionic character of the salt allows for favorable interactions with polar water molecules, drastically improving water solubility. This is the primary reason salt forms are preferred for oral and parenteral formulations[1][2][8]. |

| Stability | More susceptible to degradation (e.g., oxidation). May be hygroscopic. | Generally more stable, less hygroscopic, and has a longer shelf-life. | The salt form's crystalline structure and lower reactivity of the protonated amine contribute to enhanced chemical and physical stability[8][9]. |

| Melting Point | Lower | Higher | Stronger ionic forces in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the free base. |

Synthesis and Interconversion: A Practical Workflow

Understanding the synthetic relationship between the free base and its salt is crucial for both chemical synthesis and purification strategies. The compound is commonly synthesized via a Mannich reaction involving 4-hydroxyacetophenone, formaldehyde, and dimethylamine hydrochloride[10].

The interconversion between the two forms is a straightforward acid-base extraction process.

Workflow: Salt-Base Interconversion

Caption: Reversible conversion workflow between the hydrochloride salt and free base forms.

This process is not just for synthesis; it's a powerful purification technique. By switching between aqueous and organic phases, the compound can be effectively isolated from non-basic or non-soluble impurities[8].

Analytical Characterization: Identifying the Form

Confirming the form of the material is a critical quality control step. Several analytical techniques can be employed to differentiate between the salt and the free base.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This is often the most direct method. The HCl salt will exhibit a broad absorbance band typically in the 2400-2700 cm⁻¹ range, which corresponds to the N-H⁺ stretch of the tertiary ammonium salt. This feature is absent in the free base spectrum[2].

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The protons on the carbons adjacent to the nitrogen (the α-protons) will be deshielded in the salt form due to the positive charge on the nitrogen. This results in a downfield shift (higher ppm) of these proton signals compared to the free base.

-

Elemental Analysis : The presence of chlorine in the elemental composition confirms the hydrochloride salt. The measured weight percentages of C, H, N, and Cl should align with the calculated values for the respective molecular formula.

-

Titration : A simple acid-base titration can quantify the compound and confirm its form. The HCl salt can be titrated with a standardized base, while the free base can be titrated with a standardized acid.

Implications for Research and Drug Development

As a Senior Application Scientist, my experience underscores that the choice of form is a strategic decision that impacts the entire development pipeline.

Expertise in Action: Why Choose the Salt Form?

-

Enhanced Bioavailability : For oral drug delivery, the rate-limiting step for absorption is often dissolution. The significantly higher aqueous solubility of the hydrochloride salt leads to faster dissolution in the gastrointestinal tract, which generally translates to improved and more consistent bioavailability[2][9].

-

Stability and Shelf-Life : In a manufacturing or laboratory setting, stability is paramount. The crystalline, non-hygroscopic nature of the HCl salt makes it easier to handle, weigh accurately, and store for long periods without significant degradation[8][9]. This is a critical factor for ensuring product quality and reproducibility of experiments.

-

Ease of Formulation : Developing aqueous-based formulations, such as those for intravenous administration or high-throughput screening assays, is far more straightforward with a water-soluble salt[2].

When is the Free Base the Right Choice?

-

Organic-Phase Reactions : If the compound is a reactant in a subsequent synthetic step that requires non-aqueous, aprotic conditions, using the free base is necessary to ensure solubility in organic solvents and to avoid unwanted side reactions from the acidic proton of the salt.

-

Transdermal Delivery : For formulations designed for absorption through the skin, the more lipophilic (less polar) free base may exhibit better partitioning into and permeation through the lipid bilayers of the stratum corneum.

-

Specific Polymorph Screening : During solid-state characterization, isolating the free base is necessary to study its unique crystalline forms (polymorphs), which may have different properties than the salt.

Key Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for common laboratory procedures.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

Objective: To isolate the neutral, free base form from its hydrochloride salt for use in organic synthesis or characterization.

-

Dissolution : Dissolve 1.0 g of the hydrochloride salt in 20 mL of deionized water in a separatory funnel.

-

Neutralization : Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while gently swirling. Monitor the pH of the aqueous layer with pH paper. Continue adding the base until the pH is ~8-9. Causality: At this pH, which is above the pKa of the dimethylammonium group, the proton is removed, neutralizing the amine.

-

Extraction : Add 30 mL of dichloromethane (DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1 minute, periodically venting to release pressure. Allow the layers to separate completely. The organic (DCM) layer will be on the bottom.

-

Separation : Drain the bottom DCM layer into a clean Erlenmeyer flask. Repeat the extraction of the aqueous layer with two additional 15 mL portions of DCM, combining all organic extracts. Trustworthiness: Repeating the extraction ensures quantitative recovery of the product from the aqueous phase.

-

Drying : Add anhydrous magnesium sulfate (MgSO₄) to the combined organic extracts, swirling until the drying agent no longer clumps. This removes residual water.

-

Isolation : Filter the solution to remove the MgSO₄. Evaporate the solvent from the filtrate using a rotary evaporator to yield the free base, likely as an oil or a low-melting solid.

Protocol 2: Purity Analysis by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound (either form).

-

Instrumentation : HPLC with UV detector.

-

Column : C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : 0.1% TFA in Acetonitrile. Rationale: The acidic TFA ensures that the amine is protonated throughout the analysis, leading to sharp, symmetrical peaks by preventing interaction with residual silanols on the column.

-

Gradient :

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 275 nm.

-

Sample Preparation : Dissolve ~1 mg of the sample in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Validation : A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion

The decision to use this compound as a hydrochloride salt or a free base is not arbitrary but a calculated choice based on a deep understanding of their distinct chemical and physical properties. For applications requiring aqueous solubility, stability, and ease of handling, particularly in pharmaceutical formulation, the hydrochloride salt is unequivocally the superior choice. The free base, however, remains essential for specific synthetic applications and certain delivery systems that benefit from its lipophilic character. This guide equips the discerning scientist with the foundational knowledge to make informed decisions, ensuring experimental robustness and accelerating the path of research and development.

References

-

Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link][2]

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available at: [Link][8]

-

ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link][7]

-

Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link][9]

-

Google Patents. (n.d.). EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity. Retrieved from [10]

Sources

- 1. Free base - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chemscene.com [chemscene.com]

- 4. guidechem.com [guidechem.com]

- 5. 2125-51-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmaoffer.com [pharmaoffer.com]

- 10. EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a Mannich base with significant potential in medicinal chemistry. While research on this specific molecule is emerging, this document synthesizes the available information on its synthesis, chemical properties, and the broader biological activities of its structural analogs. This guide explores the therapeutic promise of this chemical scaffold, particularly in the development of novel antimicrobial and anticancer agents. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area. The structure-activity relationships of related compounds are discussed to offer insights into the rational design of more potent and selective derivatives.

Introduction: The Significance of the β-Aminoketone Scaffold

The β-aminoketone moiety is a key pharmacophore found in a variety of biologically active compounds and approved drugs.[1][2] This structural motif is a versatile building block in medicinal chemistry, contributing to a wide range of pharmacological activities. This compound belongs to this important class of compounds known as Mannich bases. These molecules are synthesized through the Mannich reaction, a three-component condensation that efficiently forms a C-C bond and introduces an aminoalkyl group.[3] The presence of the phenolic hydroxyl group and the tertiary amine in this compound suggests the potential for diverse biological interactions and a favorable pharmacokinetic profile. This guide will delve into the chemistry of this compound and explore the therapeutic landscape of its analogs.

Chemical Synthesis and Characterization

The primary route for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this case, 4-hydroxyacetophenone serves as the ketone, formaldehyde as the aldehyde, and dimethylamine as the secondary amine.[3]

The Mannich Reaction: A Powerful Tool for Synthesis

The Mannich reaction is a classic example of a one-pot, three-component reaction, valued for its atom economy and efficiency in generating molecular complexity.[4] The reaction proceeds under mild, typically acidic, conditions.[3]

Reaction Scheme:

Figure 1: General scheme of the Mannich reaction for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of β-dimethylaminopropiophenone hydrochloride and may require optimization for 4-hydroxyacetophenone.

Materials:

-

4-Hydroxyacetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Ethanol (95%)

-

Acetone

-

Hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyacetophenone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.2 equivalents).

-

Add a minimal amount of 95% ethanol to create a stirrable slurry.

-

Heat the mixture to reflux with constant stirring for 2-4 hours. The reaction mixture should become a homogeneous solution as the reactants dissolve.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If the product does not precipitate, slowly add acetone to the cooled solution to induce crystallization.[5]

-

Collect the crystalline product by vacuum filtration and wash with cold acetone to remove unreacted starting materials.[5]

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/acetone).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | ChemScene[6] |

| Molecular Weight | 193.24 g/mol | ChemScene[6] |

| CAS Number | 35076-36-9 | ChemScene[6] |

| Appearance | Solid (predicted) | - |

| LogP | 1.5266 | ChemScene[6] |

| Topological Polar Surface Area | 40.54 Ų | ChemScene[6] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 3 | ChemScene[6] |

| Rotatable Bonds | 4 | ChemScene[6] |

Biological Activities and Therapeutic Potential of Analogs

While specific biological data for this compound is limited in publicly available literature, the broader class of β-aminoketones and Mannich bases exhibits significant therapeutic potential. The following sections review the reported activities of structurally similar compounds.

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. These compounds exhibited structure-dependent activity against ESKAPE group bacteria and drug-resistant Candida species.[7] Notably, certain hydrazone derivatives containing heterocyclic substituents displayed potent and broad-spectrum antimicrobial effects.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[8]

Anticancer Activity

The β-aminoketone scaffold is a recurring motif in compounds with cytotoxic and anticancer properties. Studies on 8-hydroxyquinoline-derived Mannich bases have demonstrated their potential to target multidrug-resistant cancer cells.[9] The cytotoxic effects of these compounds are often attributed to their ability to act as alkylating agents or to chelate metal ions essential for cancer cell proliferation.[7] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as having promising anticancer activities.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include untreated control wells.

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[11]

Structure-Activity Relationships (SAR)

The biological activity of Mannich bases is highly dependent on their chemical structure. Key structural features that can be modified to optimize activity include:

-

The Aromatic Ring: The substitution pattern on the phenyl ring significantly influences activity. Electron-withdrawing or electron-donating groups can alter the electronic properties and lipophilicity of the molecule, affecting its interaction with biological targets.

-

The Amino Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom can impact the compound's basicity, steric hindrance, and ability to form hydrogen bonds. For instance, in a study of 8-hydroxyquinoline-derived Mannich bases, the type of tertiary amine was found to be a critical determinant of their anticancer activity.[7][9]

-

The Propanone Linker: Modifications to the three-carbon chain can affect the flexibility and conformation of the molecule, which can be crucial for binding to a target protein.

Figure 2: Key structural features of this compound influencing its biological activity.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this compound via the Mannich reaction allows for the facile generation of a diverse library of analogs for biological screening. While direct biological data on the parent compound is currently limited, the significant antimicrobial and anticancer activities observed in its structural analogs strongly suggest its potential as a valuable chemical scaffold.

Future research should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of the antimicrobial and anticancer activities of this compound is warranted.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound and its active analogs is crucial for rational drug design.

-

Lead Optimization: Systematic modification of the aromatic ring, amino group, and propanone linker will be essential to improve potency, selectivity, and pharmacokinetic properties.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Derivatives via Mannich Reaction: Synthesis, XRD and HS-Analysis | MDPI [mdpi.com]

- 4. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Identification of a small molecule 0390 as a potent antimicrobial agent to combat antibiotic-resistant Escherichia coli [frontiersin.org]

- 9. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one, a compound of interest in pharmaceutical research and organic synthesis. The structural elucidation of this molecule is presented through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characterization of this compound.

Introduction

This compound, with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , is a substituted propiophenone.[1][2] Its structure comprises a 4-hydroxyphenyl group attached to a propan-1-one chain, which is further substituted with a dimethylamino group at the 3-position. The accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. Spectroscopic techniques provide a non-destructive and highly informative approach to confirm its molecular structure and purity.

This guide will delve into the predicted and analogous spectroscopic data to offer a comprehensive understanding of the molecule's features. While direct experimental spectra for this specific compound are not widely published, the analysis presented herein is based on established principles of spectroscopy and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the functional groups.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~6.8 - 6.9 | Doublet | 2H | Aromatic protons (meta to C=O) |

| ~5.0 - 6.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~3.2 - 3.3 | Triplet | 2H | -CH₂- (adjacent to C=O) |

| ~2.8 - 2.9 | Triplet | 2H | -CH₂- (adjacent to N(CH₃)₂) |

| ~2.3 - 2.4 | Singlet | 6H | -N(CH₃)₂ |

Interpretation:

-

Aromatic Protons: The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to the carbonyl group, which are ortho to the electron-donating hydroxyl group and will thus be more shielded (upfield).

-

Phenolic Proton: The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

Propyl Chain Protons: The two methylene groups of the propyl chain will appear as triplets due to coupling with each other. The methylene group adjacent to the carbonyl group will be more deshielded than the methylene group adjacent to the dimethylamino group.

-

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen will be equivalent and appear as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~198 - 200 | C=O (Ketone) |

| ~160 - 162 | Aromatic C-OH |

| ~130 - 132 | Aromatic C (ortho to C=O) |

| ~128 - 130 | Aromatic C (ipso to C=O) |

| ~115 - 117 | Aromatic C (meta to C=O) |

| ~55 - 57 | -CH₂-N |

| ~45 - 47 | -N(CH₃)₂ |

| ~38 - 40 | -CH₂-C=O |

Interpretation:

-

Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and will appear at the lowest field.

-

Aromatic Carbons: The aromatic carbons will show distinct signals based on their substitution. The carbon attached to the hydroxyl group will be the most deshielded among the ring carbons. The other aromatic carbons will have chemical shifts influenced by the electronic effects of the carbonyl and hydroxyl groups.

-

Aliphatic Carbons: The carbons of the propyl chain and the dimethylamino group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3500 | Broad | O-H stretch (phenolic) |

| ~2950 - 3050 | Medium | C-H stretch (aromatic) |

| ~2800 - 2950 | Medium | C-H stretch (aliphatic) |

| ~1670 - 1690 | Strong | C=O stretch (aryl ketone) |

| ~1580 - 1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 - 1300 | Strong | C-O stretch (phenol) |

| ~1000 - 1200 | Medium | C-N stretch (amine) |

| ~820 - 850 | Strong | C-H bend (para-disubstituted aromatic) |

Interpretation:

-

A broad absorption band in the region of 3300-3500 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

-

The strong, sharp peak around 1670-1690 cm⁻¹ is characteristic of the carbonyl stretch of an aryl ketone.

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.

-

The C-N stretching of the tertiary amine will also be present.

-

A strong band in the out-of-plane bending region around 820-850 cm⁻¹ is indicative of the 1,4-disubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 193

-

Major Fragments:

-

m/z = 178: Loss of a methyl group (-CH₃)

-

m/z = 135: Cleavage of the bond between the carbonyl group and the propyl chain, resulting in the [HO-C₆H₄-CO]⁺ fragment.

-

m/z = 58: Cleavage of the bond between the two methylene groups of the propyl chain, leading to the [CH₂=N(CH₃)₂]⁺ fragment (McLafferty rearrangement product).

-

Fragmentation Pathway:

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways. The molecular ion peak will be observed at m/z 193. A common fragmentation for amines is the loss of an alkyl group, which would result in a fragment at m/z 178. Alpha-cleavage next to the carbonyl group is also a favorable fragmentation pathway, leading to the acylium ion at m/z 135. Furthermore, a McLafferty rearrangement is possible, involving the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage to produce a neutral enol and a charged fragment at m/z 58.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR, IR, and MS data for a compound like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-